2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one
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Overview
Description
2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one typically involves the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis and cell division.
Pathways Involved: It may inhibit key signaling pathways that regulate cell proliferation and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
2-methylquinazolin-4-one: Exhibits antimicrobial and analgesic activities.
2-methylthioquinazolin-4-one: Studied for its potential as an antifungal agent.
Uniqueness
2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one stands out due to its unique structural features, which confer distinct biological activities compared to other quinazolinone derivatives . Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C13H13N3O2/c1-3-12-15-11-7-5-4-6-10(11)13(18)16(12)14-8-9(2)17/h4-8H,3H2,1-2H3/b14-8- |
InChI Key |
XLRAHNSRLYCABY-ZSOIEALJSA-N |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1/N=C\C(=O)C |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N=CC(=O)C |
Origin of Product |
United States |
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